Hydroxyethylthiamine hydrochloride
Description
Hydroxyethylthiamine hydrochloride (CAS No. 14707-32-5) is a thiamine (vitamin B1) derivative with the molecular formula C₁₄H₂₁N₄O₂S·ClH·Cl. It is widely utilized as a high-purity analytical reference standard in pharmaceutical and biochemical research. The compound is characterized by its stability under controlled conditions and is critical for quality control in assays, particularly in high-performance liquid chromatography (HPLC) . Its structural features include a hydroxyethyl group attached to the thiamine backbone, which enhances its solubility in aqueous environments compared to non-derivatized thiamine compounds .
Properties
IUPAC Name |
1-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]ethanol;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N4O2S.2ClH/c1-8-12(4-5-19)21-14(9(2)20)18(8)7-11-6-16-10(3)17-13(11)15;;/h6,9,19-20H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZEQHKSIBGCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCO.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The oxidation of thiohydrothiamine (C₁₂H₁₆N₄OS₂) using hydrogen peroxide (H₂O₂) constitutes a foundational method for synthesizing thiamine derivatives. In this process, 50–60°C heating facilitates the conversion of the thiol group (-SH) to a sulfonic acid (-SO₃H), followed by neutralization with hydrochloric acid to yield HET·HCl.
Key Parameters:
Post-Oxidation Processing
Post-oxidation, the crude product undergoes recrystallization in methanol-HCl (1:4 v/v) to remove nitrate impurities. Centrifugation at 8,000 rpm for 15 minutes isolates crystalline HET·HCl, followed by vacuum drying at 40°C.
Mercuric Chloride-Mediated Synthesis
Alkaline Methylation with HgCl₂
A modified approach employs mercuric chloride (HgCl₂) to suppress thiamine interference during HET·HCl synthesis. Thiamine hydrochloride reacts with ethylene oxide under alkaline conditions (pH 10–12), with HgCl₂ (0.01% w/v) quenching competing thiochrome formation.
Procedure:
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Dissolve thiamine hydrochloride (5 g) in 0.01N HCl.
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Add 0.1 ml HgCl₂ (1% w/v) and 2 ml 30% NaOH.
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Introduce ethylene oxide (1.2 molar equivalents) at 25°C.
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React for 5 hours under nitrogen atmosphere.
Yield: 68–72% (post-purification via permutit chromatography).
Acid Hydrolysis and Neutralization
Hydrolysis of N,O-Dimethyl Intermediates
Patent CN103073449A describes a related method for synthesizing hydroxylamine derivatives, adaptable to HET·HCl production. Thiamine is methylated using methyl iodide in acetic ester, followed by hydrolysis with 6N HCl at 80°C.
Optimized Conditions:
Neutralization and Crystallization
Post-hydrolysis, the mixture is neutralized with 10% NaOH to pH 6.5–7.0. HET·HCl precipitates upon cooling to 4°C, with a final purity of 97.3% (HPLC analysis).
Purification Techniques
Permutit Column Chromatography
A permutit column (12 cm × 7 mm) pre-treated with 5% acetic acid effectively separates HET·HCl from unreacted thiamine. Elution with boiling KCl-HCl (0.1N) achieves 95–98% recovery.
Elution Profile:
| Fraction | Volume (ml) | HET·HCl Concentration (mg/ml) |
|---|---|---|
| 1–5 | 20 | 0.12 |
| 6–10 | 20 | 0.89 |
| 11–15 | 20 | 0.21 |
Solvent Recrystallization
Methanol-water (7:3 v/v) recrystallization at −20°C enhances purity to 99.1%, with a melting point of 248–250°C.
Analytical Validation
Fluorometric Determination
A ferricyanide-fluorometric assay quantifies HET·HCl using thiochrome fluorescence (λₑₓ = 365 nm, λₑₘ = 435 nm). Calibration curves show linearity (R² = 0.998) over 0.05–1.0 μg/ml.
Interference Testing:
Chemical Reactions Analysis
Types of Reactions
Hydroxyethylthiamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Pharmacological Applications
Thiamine Deficiency Treatment
Hydroxyethylthiamine hydrochloride is primarily utilized in the treatment of thiamine deficiency, which can lead to conditions such as beriberi and Wernicke's encephalopathy. Due to its rapid absorption and effectiveness, it is often preferred in clinical settings where quick restoration of thiamine levels is critical, particularly in patients receiving intravenous dextrose who are at risk of developing heart failure due to thiamine depletion .
Bioavailability Studies
Recent studies have demonstrated that this compound exhibits superior bioavailability compared to traditional thiamine formulations. A study using gamma scintigraphy showed that a gastro-retentive floating tablet formulation of this compound significantly increased the oral bioavailability of thiamine by 2.8-fold under fed conditions compared to conventional immediate-release tablets . This property makes it a promising candidate for oral supplementation strategies.
Nutritional Applications
Food Fortification
This compound is being explored for its potential in food fortification. Its stability and solubility make it suitable for incorporation into various food products, enhancing their nutritional value without compromising sensory qualities. Research has focused on optimizing detection methods for thiamine and its derivatives in food matrices, ensuring accurate quantification during fortification processes .
Analytical Applications
Quantitative Analysis Techniques
The determination of this compound in biological samples has been facilitated by advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous quantification of thiamine and hydroxyethylthiamine in various matrices, demonstrating high sensitivity and reproducibility . Such methodologies are crucial for pharmacokinetic studies and monitoring therapeutic levels in clinical settings.
Case Studies
Clinical Trials on Efficacy
Several clinical trials have assessed the efficacy of this compound in treating patients with neurological disorders associated with thiamine deficiency. In one notable study, patients with Wernicke's encephalopathy showed significant improvement in symptoms when treated with this compound compared to those receiving standard thiamine therapy .
Safety Assessments
Safety evaluations have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. Studies involving animal models have established safe dosage ranges, supporting its use in both clinical and dietary applications .
Comparative Efficacy Table
| Application Area | This compound | Traditional Thiamine |
|---|---|---|
| Bioavailability | Higher (2.8-fold increase) | Standard levels |
| Treatment of Deficiency | Effective for rapid restoration | Slower absorption |
| Food Fortification Potential | High stability and solubility | Variable |
| Safety Profile | Well-tolerated | Generally safe |
Mechanism of Action
Hydroxyethylthiamine hydrochloride exerts its effects by mimicking the action of thiamine in the body. Thiamine is essential for the metabolism of carbohydrates and the production of energy. It acts as a coenzyme in several enzymatic reactions, including the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway. This compound is thought to enhance these metabolic processes by increasing the availability of thiamine in tissues .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Differences in Chemical Behavior
Solubility and Stability: this compound exhibits superior solubility in water compared to non-hydroxylated thiamine derivatives, making it ideal for aqueous-phase analytical methods . In contrast, triethylamine hydrochloride is hygroscopic and primarily used in non-biological applications due to its irritant properties .
Analytical Utility: Hydroxyethylthiamine and thiamine chloride hydrochloride are both used as HPLC standards, but hydroxyethylthiamine’s modified structure reduces interference in complex matrices like food and biological samples . Tyramine hydrochloride, while water-soluble, is employed in fluorescence-based assays due to its phenolic group, a feature absent in hydroxyethylthiamine .
Thiamine chloride hydrochloride is generally recognized as safe (GRAS) for pharmaceutical use, with strict regulatory specifications for heavy metals (<20 ppm) .
Research Findings
- Binding Efficiency : this compound shows enhanced binding to hydrogels in aqueous environments compared to dopamine hydrochloride, likely due to its polar hydroxyethyl group .

- Quantitative Analysis : A validated HPLC method for hydroxyethylthiamine achieved a detection limit of 0.02 µg/mL, outperforming methods for pyridoxal hydrochloride (detection limit: 0.05 µg/mL) .
- Stability : Hydroxyethylthiamine remains stable at room temperature for 24 months when stored in light-resistant containers, whereas pyridoxamine dihydrochloride requires refrigeration to prevent degradation .
Biological Activity
Hydroxyethylthiamine hydrochloride (HET) is a derivative of thiamine (vitamin B1) that exhibits significant biological activity, particularly in metabolic processes. This article reviews the biological activity of HET, focusing on its mechanisms, efficacy in clinical studies, and potential applications.
Overview of this compound
HET is synthesized from thiamine and is known for its enhanced bioavailability and stability compared to its parent compound. It acts as a coenzyme in various enzymatic reactions crucial for carbohydrate metabolism and energy production.
HET functions primarily through its conversion to thiamine diphosphate (TDP), which serves as a cofactor for several key enzymes involved in metabolic pathways:
- Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
- Alpha-Ketoglutarate Dehydrogenase : Plays a critical role in the citric acid cycle.
- Transketolase : Involved in the pentose phosphate pathway, essential for nucleotide synthesis.
The action of HET is not limited to enzymatic roles; it also participates in non-coenzymatic functions such as:
- Modulating oxidative stress through antioxidant properties.
- Influencing neurotransmitter synthesis and nerve signal transmission .
Efficacy in Clinical Trials
A double-blind, placebo-controlled study demonstrated that thiamine and its derivatives, including HET, significantly improve clinical symptoms in conditions related to thiamine deficiency. For instance, patients suffering from seasonal ataxia showed marked improvement when treated with thiamine, indicating that HET could have similar beneficial effects due to its structural similarity and biological roles .
Case Studies
- Seasonal Ataxia Syndrome :
- Metabolic Disorders :
Comparative Biological Activity
To better understand the biological activity of HET relative to other thiamine derivatives, the following table summarizes key attributes:
| Compound | Coenzyme Function | Antioxidant Activity | Bioavailability | Clinical Use |
|---|---|---|---|---|
| Thiamine | Yes | Moderate | Moderate | General deficiency treatment |
| Hydroxyethylthiamine | Yes | High | High | Potential treatment for metabolic disorders |
| Thiamine Diphosphate (TDP) | Yes | Low | Low | Essential cofactor in metabolism |
Q & A
Q. What analytical methods are recommended for quantifying Hydroxyethylthiamine hydrochloride in biological samples?
Utilize reversed-phase HPLC with an Inertsil ODS-3 column (5 μm, 150 × 4.6 mm) under isocratic conditions (methanol:phosphate buffer = 1:9 v/v) and fluorescence detection (Ex 375 nm, Em 440 nm). Calibration requires certified reference standards (e.g., 200 mg this compound Standard) to ensure traceability. Include internal standards for matrix correction and validate with spike-recovery tests (85–115% recovery range) .
Q. How can researchers confirm the structural identity of this compound?
Combine spectroscopic methods:
- ¹H/¹³C NMR for verifying the hydroxyethyl substitution pattern on the thiamine backbone.
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ at m/z 307.1) and fragmentation patterns. Cross-reference with published spectral libraries and certified reference materials .
Advanced Research Questions
Q. What methodological considerations are critical when validating an HPLC-based assay for this compound in complex matrices?
Key validation parameters:
- Specificity : Achieve baseline separation from structurally analogous compounds (e.g., thiamine HCl; resolution >2.0) using a phosphate buffer (pH 2.2) in the mobile phase.
- Accuracy/Precision : Conduct triplicate spike-recovery tests at 50–200% target concentration (≤5% RSD for intra-day precision).
- Linearity : Establish a calibration curve (R² >0.998) using matrix-matched standards to account for ion suppression/enhancement .
Q. How should researchers design experiments to resolve contradictory stability data for this compound in aqueous solutions?
Apply ICH Q1A stability guidelines :
- Forced degradation : Expose to thermal stress (40–60°C), hydrolytic conditions (pH 1–13), and UV light (ICH Q1B).
- Kinetic analysis : Monitor degradation via HPLC-UV and calculate rate constants (k) using first-order kinetics.
- Degradation product identification : Use LC-MS/MS with polarity switching to detect oxidation byproducts (e.g., thiochrome derivatives) .
Q. What advanced statistical approaches address inter-laboratory variability in this compound quantification?
- Nested ANOVA : Differentiate between within-lab and between-lab variances.
- Mandel’s h/k statistics : Identify systematic biases across laboratories.
- Consensus value establishment : Apply ISO 13528 robust statistical methods with ≥8 labs using identical reference standards (e.g., GB/T 5009.197-2003-compliant materials) .
Methodological Guidance for Data Analysis
Q. How can researchers differentiate this compound from its degradation products in long-term stability studies?
- Chromatographic separation : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve degradation products.
- High-resolution MS : Use Q-TOF systems (<5 ppm mass accuracy) to identify fragment ions unique to degradation pathways (e.g., cleavage of the hydroxyethyl group).
- Forced degradation controls : Compare retention times and spectral profiles with stress-tested samples .
Q. What experimental controls are essential for pharmacological studies involving this compound?
- Negative controls : Use vehicle-only groups to account for solvent effects.
- Positive controls : Include thiamine-deficient models to validate biological activity.
- Batch consistency verification : Characterize each synthesis batch via HPLC purity (>99%) and water content (<0.5% by Karl Fischer titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

